molecular formula C21H30N2O4 B5631075 N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide

N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide

Cat. No. B5631075
M. Wt: 374.5 g/mol
InChI Key: MFFGWYGECYCSSE-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals studied for their potential therapeutic effects and chemical properties. The research into such compounds often aims to explore their synthesis pathways, molecular interactions, and potential applications in various fields, excluding their use as drugs, dosage considerations, or side effects.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, aiming to achieve specific molecular configurations for desired properties. For example, Ueda et al. (1991) discussed the synthesis of butanamides with antisecretory activity, highlighting the role of structural modifications in enhancing activity (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Molecular Structure Analysis

The molecular structure of these compounds, including their stereochemistry and conformations, plays a crucial role in their chemical behavior and interactions. For instance, Jimeno et al. (2003) characterized the molecular structures of fentanyl and its analogues using NMR spectroscopy and X-ray crystallography, providing insights into their chemical environment and potential interactions (Jimeno, Alkorta, Cano, Jagerovic, Goya, Elguero, & Foces-Foces, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, Jao et al. (1996) explored the addition-rearrangement reactions of dihydropyrans, demonstrating the synthetic versatility and reactivity of compounds with similar structural motifs (Jao, Slifer, Lalancette, & Hall, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their handling and application in various processes. Wang et al. (2017) reported X-ray powder diffraction data for a pyrazolopyridine compound, an intermediate in the synthesis of the anticoagulant apixaban, detailing its crystalline structure and physical dimensions (Wang, Suo, Zhang, Hou, & Li, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and safety considerations of these compounds. Agekyan and Mkryan (2015) discussed the reaction of tetrahydropyran derivatives with anesthesin, leading to diamides, which illustrates the compounds' reactivity and potential for creating diverse molecular structures (Agekyan & Mkryan, 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(oxane-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-26-18-6-4-5-17(15-18)22-20(24)9-8-16-10-12-23(13-11-16)21(25)19-7-2-3-14-27-19/h4-6,15-16,19H,2-3,7-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFGWYGECYCSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]propanamide

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